molecular formula C27H44O B074040 Cholecalciferol CAS No. 1406-16-2

Cholecalciferol

Cat. No. B074040
CAS RN: 1406-16-2
M. Wt: 384.6 g/mol
InChI Key: QYSXJUFSXHHAJI-YRZJJWOYSA-N
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Description

Cholecalciferol, also known as Vitamin D3, is a dietary supplement that is used to treat vitamin D deficiency. It is also used with calcium to maintain bone strength . It is a natural form of vitamin D found especially in fish, egg yolks, and fish-liver oils and is formed in the skin on exposure to sunlight or ultraviolet rays .


Synthesis Analysis

Cholecalciferol undergoes two metabolic biochemical reactions that convert it to vitamin D3’s active form, calcitriol, a hormone that mediates intestinal calcium absorption and bone calcium metabolism . The molecular docking depicted the intercalation of steroid derivative with minor groove of the DNA molecule and in this configuration the phosphodiester bond of DNA stabilizes the acetoxy group .


Molecular Structure Analysis

Cholecalciferol has a molecular formula of C27H44O and a molecular weight of 384.6 g/mol . It is a hydroxy seco-steroid that is (5Z,7E)-9,10-secocholesta-5,7,10 (19)-triene in which the pro-S hydrogen at position 3 has been replaced by a hydroxy group .


Chemical Reactions Analysis

Cholecalciferol is known to isomerise under various conditions, thereby making its analysis challenging . The primary action of 1,25 (OH)2D occurs through its binding to the nuclear vitamin D receptor (VDR), which heterodimerizes with the retinoid X receptor and binds to vitamin D-responsive elements close to target genes .


Physical And Chemical Properties Analysis

Cholecalciferol is lipophilic with poor water solubility which is reflected in the poor predicted bioavailability . The fraction absorbed values for the vitamin D3 derivatives were low except for calcitroic acid, 1,23 S,25-trihydroxy-24-oxo-vitamin D3, and (23 S,25 R)-1,25-dihydroxyvitamin D3-26,23-lactone each being greater than 90% fraction absorbed .

Scientific Research Applications

  • Weight Management : A study by Sneve, Figenschau, and Jorde (2008) found that cholecalciferol supplementation did not result in significant weight reduction in overweight and obese subjects, despite changes in serum 25-hydroxyvitamin D levels (Sneve, Figenschau, & Jorde, 2008).

  • Hemodialysis Patients : In hemodialysis patients with reduced 25-hydroxyvitamin D levels, cholecalciferol supplementation improved serum 25(OH)D and 1,25-dihydroxyvitamin D levels, though it did not significantly affect muscle strength, functional capacity, or quality of life (Hewitt et al., 2013) (Hewitt, O'Connor, O'Shaughnessy, & Elder, 2013).

  • Cancer Prevention : Research by Ness, Miller, and Li (2015) highlighted cholecalciferol's potential role in cancer prevention due to its anti-proliferative, pro-apoptotic, and anti-angiogenic effects on cells, though epidemiologic and clinical studies show mixed data regarding its effectiveness (Ness, Miller, & Li, 2015).

  • Physical and Spectral Properties : A study by Trivedi and Jana (2021) analyzed the effect of the Trivedi Effect® - Energy of Consciousness Treatment on the physicochemical, thermal, and spectral properties of cholecalciferol, suggesting potential implications for nutraceutical and pharmaceutical formulations (Trivedi & Jana, 2021).

  • Alternative Medicine : Nayak et al. (2019) evaluated the influence of the Trivedi Effect®-Consciousness Energy Healing Treatment on the physicochemical and thermal properties of cholecalciferol, indicating potential use in novel formulations for treating various diseases (Nayak, Trivedi, Branton, Trivedi, & Jana, 2019).

  • Serum 25-hydroxycholecalciferol Response : A study by Heaney et al. (2003) found that cholecalciferol supplementation helped maintain serum 25-hydroxycholecalciferol concentration, especially during winter months when cutaneous production is limited (Heaney, Davies, Chen, Holick, & Barger-Lux, 2003).

  • Multiple Sclerosis Treatment : Research by Hupperts et al. (2017) on patients with relapsing-remitting multiple sclerosis showed that cholecalciferol supplementation led to a reduction in the number of new combined unique active lesions, suggesting its potential in early stages of the disease (Hupperts et al., 2017).

  • Cognitive Dysfunction and Inflammation : Erbaş et al. (2014) found that cholecalciferol supplementation improved cognition and reduced systemic inflammation in rats with fatty liver, indicating its potential therapeutic application (Erbaş, Solmaz, Aksoy, Yavaşoğlu, Sağcan, & Taşkıran, 2014).

  • Prophylaxis Against Recurrent Urinary Tract Infection : Safwat et al. (2018) observed that cholecalciferol supplementation could be protective against recurrent urinary tract infections in patients with benign prostatic hyperplasia (Safwat et al., 2018).

  • Breast Cancer Treatment : A study by Shahvegharasl et al. (2019) on breast cancer patients treated with tamoxifen found that cholecalciferol supplementation decreased levels of certain angiogenic biomarkers (Shahvegharasl et al., 2019).

Safety And Hazards

Cholecalciferol should be handled with care. Avoid contact with skin, eyes, and clothing. Do not ingest. Do not breathe vapors/dust. Avoid dust formation. Keep away from heat and sources of ignition. Handle in accordance with good industrial hygiene and safety practice .

Future Directions

Vitamin D3 is being rediscovered due to its pleiotropic effects and the increasing prevalence of vitamin D deficiency in the general population. There is evidence that vitamin D deficiency is a predisposing risk factor for several acute and chronic illnesses such as musculoskeletal disorders, type 1 diabetes, type 2 diabetes, male hypogonadism, polycystic ovary syndrome, cancer, autism, dementia, and cardiovascular diseases . Therefore, future research is focusing on the potential benefits of vitamin D supplementation in the treatment of these diseases .

properties

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
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InChI

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1
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InChI Key

QYSXJUFSXHHAJI-YRZJJWOYSA-N
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Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
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Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C
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Molecular Formula

C27H44O
Record name VITAMIN D3
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DSSTOX Substance ID

DTXSID6026294
Record name Vitamin D3
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Molecular Weight

384.6 g/mol
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Physical Description

Vitamin d3 appears as fine colorless crystals. Water insoluble. (NTP, 1992), Colorless or white odorless solid; [HSDB] White crystals; [Sigma-Aldrich MSDS], Solid
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Solubility

Insoluble (NTP, 1992), Insoluble, Sol in the usual org solvents; slightly sol in vegetable oils
Record name VITAMIN D3
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Mechanism of Action

Most individuals naturally generate adequate amounts of vitamin D through ordinary dietary intake of vitamin D (in some foods like eggs, fish, and cheese) and natural photochemical conversion of the vitamin D3 precursor 7-dehydrocholesterol in the skin via exposure to sunlight. Conversely, vitamin D deficiency can often occur from a combination of insufficient exposure to sunlight, inadequate dietary intake of vitamin D, genetic defects with endogenous vitamin D receptor, or even severe liver or kidney disease. Such deficiency is known for resulting in conditions like rickets or osteomalacia, all of which reflect inadequate mineralization of bone, enhanced compensatory skeletal demineralization, resultant decreased calcium ion blood concentrations, and increases in the production and secretion of parathyroid hormone. Increases in parathyroid hormone stimulate the mobilization of skeletal calcium and the renal excretion of phosphorus. This enhanced mobilization of skeletal calcium leads towards porotic bone conditions. Ordinarily, while vitamin D3 is made naturally via photochemical processes in the skin, both itself and vitamin D2 can be found in various food and pharmaceutical sources as dietary supplements. The principal biological function of vitamin D is the maintenance of normal levels of serum calcium and phosphorus in the bloodstream by enhancing the efficacy of the small intestine to absorb these minerals from the diet. At the liver, vitamin D3 or D2 is hydroxylated to 25-hydroxyvitamin D and then finally to the primary active metabolite 1,25-dihydroxyvitamin D in the kidney via further hydroxylation. This final metabolite binds to endogenous vitamin d receptors, which results in a variety of regulatory roles - including maintaining calcium balance, the regulation of parathyroid hormone, the promotion of the renal reabsorption of calcium, increased intestinal absorption of calcium and phosphorus, and increased calcium and phosphorus mobilization of calcium and phosphorus from bone to plasma to maintain balanced levels of each in bone and the plasma. In particular, calcitriol interacts with vitamin D receptors in the small intestine to enhance the efficiency of intestinal calcium and phosphorous absorption from about 10-15% to 30-40% and 60% increased to 80%, respectively. Furthermore, calcitriol binds with vitamin D receptors in osteoblasts to stimulate a receptor activator of nuclear factor kB ligand (or RANKL) which subsequently interacts with receptor activator of nuclear factor kB (NFkB) on immature preosteoclasts, causing them to become mature bone-resorbing osteoclasts. Such mature osteoclasts ultimately function in removing calcium and phosphorus from bone to maintain blood calcium and phosphorus levels. Moreover, calcitriol also stimulates calcium reabsorption from the glomerular filtrate in the kidneys. Additionally, it is believed that when calcitriol binds with nuclear vitamin D receptors, that this bound complex itself binds to retinoic acid X receptor (RXR) to generate a heterodimeric complex that consequently binds to specific nucleotide sequences in the DNA called vitamin D response elements. When bound, various transcription factors attach to this complex, resulting in either up or down-regulation of the associated gene's activity. It is thought that there may be as much as 200 to 2000 genes that possess vitamin D response elements or that are influenced indirectly to control a multitude of genes across the genome. It is in this way that cholecalciferol is believed to function in regulating gene transcription associated with cancer risk, autoimmune disorders, and cardiovascular disease linked to vitamin D deficiency. In fact, there has been some research to suggest calcitriol may also be able to prevent malignancies by inducing cellular maturation and inducing apoptosis and inhibiting angiogenesis, exhibit anti-inflammatory effects by inhibiting foam cell formation and promoting angiogenesis in endothelial colony-forming cells in vitro, inhibit immune reactions by enhancing the transcription of endogenous antibiotics like cathelicidin and regulate the activity and differentiation of CD4+ T cells, amongst a variety of other proposed actions., The principal biologic function of vitamin D is to maintain serum calcium and phosphorus concentrations within the normal range by enhancing the efficiency of the small intestine to absorb these minerals from the diet. Calcitriol (activated vitamin D) enhances the efficiency of intestinal calcium absorption along the entire small intestine, but principally in the duodenum and jejunum. Calcitriol also enhances phosphorus absorption along the entire small intestine, but principally in the jejunum and ileum. The activated forms of ergocalciferol, doxercalciferol, and cholecalciferol may have a negative feedback effect on parathyroid hormone (PTH) production., The most two important mechanisms by which vitamin D acts to maintain normal concentration of calcium and phosphate in plasma are to facilitate their absorption by the small intestine and to enhance their mobilization from bone. /Vitamin D/
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Product Name

Cholecalciferol

Color/Form

Fine needles from dilute acetone, WHITE CRYSTALS, Colorless crystals

CAS RN

67-97-0, 1406-16-2
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Melting Point

183 to 185 °F (NTP, 1992), 84-85 °C, 84.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholecalciferol
Reactant of Route 2
Cholecalciferol
Reactant of Route 3
Cholecalciferol
Reactant of Route 4
Cholecalciferol
Reactant of Route 5
Cholecalciferol
Reactant of Route 6
Cholecalciferol

Citations

For This Compound
90,700
Citations
ME Peterson, K Fluegeman - Topics in companion animal medicine, 2013 - Elsevier
The primary source of exposure to cholecalciferol in dogs and cats is ingestion of rodenticide baits with vitamin D 3 as the active ingredient. Other sources of this toxin are human …
Number of citations: 25 www.sciencedirect.com
JM Quesada-Gomez, R Bouillon - Osteoporosis International, 2018 - Springer
… Then, we will summarize the existing literature comparing the relative biological properties of cholecalciferol with calcifediol. Indeed, as we aim to compare the fate of oral cholecalciferol/…
Number of citations: 171 link.springer.com
R Vieth - European Journal of Clinical Nutrition, 2020 - nature.com
… Therefore, it must be concluded that cholecalciferol is the only form of vitamin … cholecalciferol, calcidiol and calcitriol in the context of nutrition, and to present the case that cholecalciferol …
Number of citations: 72 www.nature.com
C Jackson, S Gaugris, SS Sen… - Journal of the …, 2007 - academic.oup.com
We evaluated the effect of supplementation with vitamin D 3 (excluding the potential effect of calcium supplementation) on the risk of fall and fracture, primarily in postmenopausal …
Number of citations: 241 academic.oup.com
M Sosa Henríquez, MJ Gómez de Tejada Romero - Nutrients, 2020 - mdpi.com
… form of cholecalciferol by ingesting foods mostly of animal origin containing cholecalciferol (… Therefore, we can affirm that cholecalciferol (vitamin D3) is the predominant form of vitamin …
Number of citations: 42 www.mdpi.com
M Ilahi, LAG Armas, RP Heaney - The American journal of …, 2008 - academic.oup.com
… Because of a suggestion that high initial concentration of serum cholecalciferol might … first 5 d after the cholecalciferol dose, a time when serum cholecalciferol concentrations would be …
Number of citations: 250 academic.oup.com
E Slatopolsky, C Weerts, J Thielan… - The Journal of …, 1984 - Am Soc Clin Investig
Current evidence suggests that administration of 1,25(OH)2D3 to patients with chronic renal insufficiency results in suppression of secondary hyperparathyroidism only if hypercalcemia …
Number of citations: 893 www.jci.org
LAG Armas, R Andukuri, J Barger-Lux… - Clinical journal of the …, 2012 - ncbi.nlm.nih.gov
… to 10,333 IU cholecalciferol given weekly in … IU cholecalciferol in a group of subjects with ESRD on hemodialysis. Although there are a few reports of various regimens of cholecalciferol …
Number of citations: 75 www.ncbi.nlm.nih.gov
JF Myrtle, AW Norman - Science, 1971 - science.org
… of cholecalciferol (vitamin D 3 ) obtained from chick intestines is over four times as effective as cholecalciferol … Following a considerable lag, cholecalciferol and its 25-hydroxy derivative …
Number of citations: 266 www.science.org
KT Koshy, WF Beyer - Analytical profiles of drug substances, 1984 - Elsevier
Publisher Summary This chapter focuses on the analytical profile of vitamin D 3 (cholecalciferol). The chemical structure of vitamin D 3 is closely related to its precursor, 7-…
Number of citations: 20 www.sciencedirect.com

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